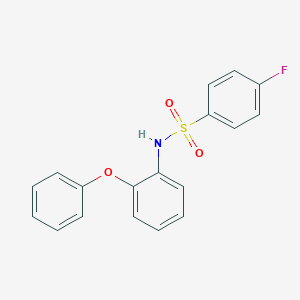
1-(1-Piperidinylsulfonyl)-4-(2-pyridinyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Piperidinylsulfonyl)-4-(2-pyridinyl)piperazine: is a chemical compound with the following structure:
Now, let’s explore its various aspects:
Vorbereitungsmethoden
Synthetic Routes:: The synthetic routes for this compound can vary, but one common method involves the following steps:
Bromination: Start with 2-bromo-N-(2-pyridinyl)benzamide and react it with piperidine to introduce the piperidine ring.
Sulfonylation: Treat the resulting compound with a sulfonyl chloride (such as piperidinesulfonyl chloride) to add the sulfonamide group.
Industrial Production Methods::
Analyse Chemischer Reaktionen
Types of Reactions::
Oxidation: The compound contains nitrogen atoms, which can undergo oxidation reactions.
Substitution: The piperidine ring can participate in substitution reactions.
Reduction: The pyridine ring may be reduced under certain conditions.
Bromine (Br₂): Used for bromination reactions.
Sulfonyl Chlorides: Used for sulfonylation.
Hydrogenation Catalysts: For reduction reactions.
Major Products:: The major products formed during these reactions would be derivatives of the starting compound, such as different substituted piperazine or pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various scientific fields:
Medicine: It might be investigated as a potential drug candidate due to its structural features.
Chemistry: Researchers may use it as a building block for other compounds.
Biology: It could be tested for biological activity or as a probe in biological studies.
Industry: While not widely used industrially, it might have applications in specialized chemical processes.
Wirkmechanismus
Unfortunately, specific information about its mechanism of action is scarce in my search results. given its structure, researchers would likely explore its interactions with biological targets (such as enzymes or receptors) to understand how it exerts its effects.
Vergleich Mit ähnlichen Verbindungen
Remember that this compound’s uniqueness lies in its specific combination of a piperidine ring, sulfonyl group, and pyridine ring
Eigenschaften
IUPAC Name |
1-piperidin-1-ylsulfonyl-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c19-21(20,17-8-4-1-5-9-17)18-12-10-16(11-13-18)14-6-2-3-7-15-14/h2-3,6-7H,1,4-5,8-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWJCMBWMHFPDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-methyl-2-pyrimidinyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B502958.png)













